Unii-A2VM2V569A

Descripción

Contextualization within the Taxane (B156437) and Abeotaxane Compound Class

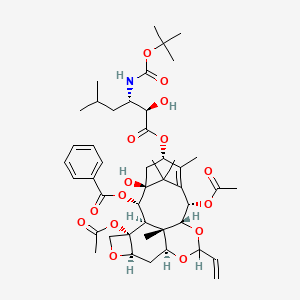

TPI-287 is classified as a novel semi-synthetic microtubule inhibitor belonging to the taxane diterpenoid family, specifically the abeotaxane class cnspharma.comsec.gov. Traditional taxanes, such as paclitaxel (B517696) and docetaxel (B913), are naturally occurring compounds originally isolated from the bark of the Yew tree (genus Taxus) cnspharma.comwikipedia.org. These agents are well-established chemotherapeutic drugs that exert their cytotoxic effects by binding to tubulin and promoting the stabilization of microtubules, thereby disrupting cell division cnspharma.comwikipedia.org.

Abeotaxanes represent a class of taxoid molecules with a core ring structure that differs from conventional taxanes wikipedia.org. While conventional taxoids typically possess a 6/8/6-membered core ring structure, abeotaxanes feature a 5/7/6-type ring structure wikipedia.org. TPI-287 is an 11(15→1)-abeotaxane derivative wikipedia.orgnih.gov. This structural variation contributes to distinct pharmacological properties compared to traditional taxanes nih.gov.

Rationale for Novel Chemical Entity Research

The development of novel chemical entities like TPI-287 is driven by the need to overcome limitations associated with existing therapeutic agents, particularly within the taxane class. A significant challenge with many conventional taxanes is their susceptibility to efflux pumps, such as P-glycoprotein (P-gp), which are part of the multidrug resistance mechanisms in cancer cells and also play a crucial role in the blood-brain barrier (BBB) cnspharma.comfrontiersin.orgtmc.edu. This limits the concentration of these drugs that can reach tumors, especially those in the central nervous system (CNS) cnspharma.comtmc.edu.

The rationale behind researching TPI-287 as a novel chemical entity centers on its design to potentially circumvent these limitations. Preclinical studies and clinical data suggest that TPI-287 is not a substrate for a wide spectrum of efflux pumps that constitute the BBB, including P-gp cnspharma.comtmc.educnspharma.com. This characteristic is intended to allow TPI-287 to accumulate in the brain at higher concentrations compared to other taxanes, making it a promising candidate for treating CNS malignancies and potentially overcoming taxane resistance in other tumor types cnspharma.comsec.govtmc.edu.

Furthermore, while TPI-287 shares the core mechanism of action with other taxanes – stabilizing microtubules and inhibiting cell division – its distinct structural features as an abeotaxane contribute to its unique pharmacokinetic properties, particularly its ability to cross the BBB sec.govwikipedia.orgnih.govfrontiersin.orgonclive.com. This makes it a subject of interest for research into its efficacy in treating cancers that have metastasized to the brain or primary brain tumors cnspharma.comnih.govfrontiersin.org.

Classification and Regulatory Status (e.g., Orphan Drug Designations for Specific Conditions)

TPI-287 is classified as a novel semi-synthetic microtubule inhibitor and an abeotaxane cnspharma.comsec.gov. It has been investigated in early-phase clinical trials for various indications sec.gov.

In terms of regulatory status, TPI-287 has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for specific rare conditions cnspharma.comonclive.comspringer.commedpath.comcnspharma.comnasdaq.com. These designations are granted to encourage the development of drugs for diseases or conditions affecting fewer than 200,000 people in the U.S. springer.com.

TPI-287 has been granted Orphan Drug Designation by the FDA for the treatment of gliomas, pediatric neuroblastoma, and progressive supranuclear palsy onclive.commedpath.comcnspharma.comnasdaq.com. The Orphan Drug Designation may confer a period of market exclusivity upon approval cnspharma.comonclive.comcnspharma.comnasdaq.com.

Below is a table summarizing some key research findings:

| Study Type | Indication | Combination Therapy | Key Finding | Source |

| Preclinical | Breast Cancer Brain Metastases | Monotherapy | Reduced metastatic colonization in the brain in mouse models. | nih.govmedchemexpress.comresearchgate.net |

| Phase 1 Clinical | Recurrent Glioblastoma (GBM) | Bevacizumab | Objective response rate of 60% and disease control rate of 96% in 23 subjects. Median OS of 13.4 months. tmc.educnspharma.comfirstwordpharma.com | tmc.educnspharma.comfirstwordpharma.com |

| Phase 1 Clinical | Metastatic Melanoma | Temozolomide (B1682018) | Overall response rate 9.5% and disease control rate 42.9% in 21 patients. Stable disease in brain observed. | researchgate.net |

| Phase 1 Clinical | Tauopathies (Alzheimer's, PSP, CBS) | Monotherapy | Less tolerated in AD patients; clinical worsening/biomarker changes in PSP/CBS. Did not support continued development for tauopathies. | scienceofparkinsons.comnih.gov |

This table provides a snapshot of research findings and is not exhaustive of all studies conducted with TPI-287.

Propiedades

Número CAS |

849213-15-6 |

|---|---|

Fórmula molecular |

C46H63NO15 |

Peso molecular |

870.0 g/mol |

Nombre IUPAC |

[(1R,2S,5R,7S,11R,12S,15S,18S,19S)-2,12-diacetyloxy-9-ethenyl-17-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-14,19,20,20-tetramethyl-4,8,10-trioxapentacyclo[9.7.1.113,17.02,5.07,19]icos-13-en-18-yl] benzoate |

InChI |

InChI=1S/C46H63NO15/c1-13-32-58-30-20-31-45(22-55-31,61-26(6)49)36-38(60-39(51)27-17-15-14-16-18-27)46(54)21-29(57-40(52)34(50)28(19-23(2)3)47-41(53)62-42(7,8)9)24(4)33(43(46,10)11)35(56-25(5)48)37(59-32)44(30,36)12/h13-18,23,28-32,34-38,50,54H,1,19-22H2,2-12H3,(H,47,53)/t28-,29-,30-,31+,32?,34+,35-,36-,37-,38-,44+,45-,46?/m0/s1 |

Clave InChI |

FDTAUJJRHBRHIJ-BBGIBMRQSA-N |

SMILES isomérico |

CC1=C2[C@@H]([C@H]3[C@@]4([C@H](C[C@@H]5[C@]([C@H]4[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C3C4(C(CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO5)OC(=O)C)OC(O3)C=C)C)OC(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TPI287; TPI-287; TPI 287; ARC100; ARC-100; ARC 100; NBT-287; NBT287; NBT 287 |

Origen del producto |

United States |

Elucidation of Molecular and Cellular Mechanisms of Action of Tpi 287

Fundamental Interactions of TPI-287 with Tubulin and Microtubule Dynamics

Microtubules are dynamic protein polymers formed from α- and β-tubulin heterodimers. These structures undergo continuous assembly (polymerization) and disassembly (depolymerization), a process crucial for maintaining cell shape, intracellular transport, and cell division. ontosight.aisci-hub.se TPI-287 exerts its effects by binding to tubulin, thereby disrupting this delicate balance. medkoo.comcancer.govchemwatch.net

Microtubule Stabilization Profile

TPI-287 functions as a microtubule-stabilizing agent. researchgate.netonclive.comcnspharma.comalzheimersnewstoday.comoup.comglobenewswire.comfrontiersin.org Similar to other taxanes like paclitaxel (B517696) and docetaxel (B913), TPI-287 binds to tubulin and promotes the assembly of microtubules while simultaneously stabilizing them against depolymerization. researchgate.netonclive.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comfrontiersin.org This stabilization leads to an accumulation of excessively stable microtubules within the cell. medkoo.comcancer.govchemwatch.net Research indicates that TPI-287 stabilizes microtubules in mitotic cells, contributing to cell death. researchgate.netoup.comnih.gov Studies using a fluorescence-enhanced tubulin polymerization assay kit have shown that TPI-287 stabilizes microtubules with kinetics comparable to or exceeding those of paclitaxel and docetaxel. nih.gov

Influence on Tubulin Polymerization and Depolymerization

The interaction of TPI-287 with tubulin significantly influences the dynamics of microtubule assembly and disassembly. TPI-287 inhibits the depolymerization, or shortening, of microtubules by stabilizing GDP-bound tubulin within the microtubule structure. cnspharma.com This inhibition of dynamic instability, the continuous process of growth and shrinkage, is a key aspect of its mechanism. medkoo.comcancer.govchemwatch.net While TPI-287 inhibits the polymerization of tubulin to a similar extent as other taxanes, its primary impact appears to be on preventing depolymerization, leading to the formation of hyperstable microtubule bundles. researchgate.netoup.comnih.gov

TPI-287's Mechanisms of Cell Cycle Perturbation

The disruption of microtubule dynamics by TPI-287 has profound effects on the cell cycle, particularly in rapidly dividing cancer cells which are highly dependent on proper microtubule function for mitosis. ontosight.aicnspharma.com

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

A major consequence of TPI-287's microtubule stabilization is the induction of cell cycle arrest. TPI-287 causes cell cycle arrest primarily at the G2/M phase. medkoo.comonclive.comcancer.govchemwatch.nettargetmol.com This occurs because the formation of a functional mitotic spindle, which is composed of microtubules and is necessary for chromosome segregation during mitosis, is severely impaired by the presence of hyperstable microtubules. cnspharma.com The inability to properly form the mitotic spindle triggers cell cycle checkpoints, leading to an arrest at the G2/M transition or within mitosis itself. medkoo.comonclive.comcancer.govchemwatch.nettargetmol.com

Initiation of Apoptosis

Prolonged cell cycle arrest due to microtubule dysfunction ultimately triggers programmed cell death, or apoptosis, in susceptible cells. medkoo.comonclive.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comontosight.aitargetmol.comnih.gov TPI-287-induced microtubule stabilization and subsequent mitotic arrest activate apoptotic pathways. medkoo.comonclive.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comtargetmol.com Research has shown that TPI-287 can synergistically induce apoptosis when combined with other agents, such as the Aurora-kinase A (AURKA) inhibitor alisertib (B1683940), in glioblastoma cells. researchgate.netresearchgate.netoup.comnih.govnih.gov This synergistic effect on apoptosis appears to be a dominant mechanism for the enhanced growth inhibition observed with such combinations. researchgate.netnih.gov The induction of apoptosis by TPI-287, alone or in combination, contributes significantly to its antineoplastic activity. medkoo.comonclive.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.com

Molecular Basis for TPI-287 Circumventing Multi-Drug Resistance

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. aacrjournals.orgaacrjournals.orgscispace.com These pumps actively transport various chemotherapy drugs out of cancer cells, reducing their intracellular concentration and therapeutic efficacy. oup.comnih.govaacrjournals.orgscispace.com

A key advantage of TPI-287 is its ability to circumvent certain MDR mechanisms that affect other taxanes like paclitaxel and docetaxel. researchgate.netnih.govnih.govascopubs.orgaacrjournals.orgoup.comnih.govaacrjournals.orgscispace.comresearchgate.net Unlike these earlier generation taxanes, TPI-287 is not a substrate for the P-glycoprotein efflux pump. oup.comnih.govnih.govaacrjournals.org This structural difference allows TPI-287 to evade being actively transported out of cells that overexpress P-gp, thereby maintaining effective intracellular concentrations to exert its cytotoxic effects. oup.comnih.govnih.govaacrjournals.org Preclinical studies have demonstrated that TPI-287 is active in tumor cell lines and xenograft models that are resistant to other taxanes due to MDR1 P-gp expression. medkoo.comaacrjournals.orgaacrjournals.org The ability of TPI-287 to bypass this common resistance mechanism provides a molecular basis for its potential efficacy in tumors that are refractory to conventional taxane-based therapies. medkoo.comaacrjournals.orgaacrjournals.org

Furthermore, computational modeling suggests a unique binding conformation for TPI-287 with beta-tubulin, potentially contributing to its activity in drug-resistant cell types. aacrjournals.org While not a substrate for P-gp, some research suggests TPI-287 may also act as a blocking agent in certain circumstances to reduce drug efflux, further contributing to its ability to overcome resistance. aacrjournals.org

Data Tables:

| Mechanism Component | Effect of TPI-287 | Supporting Evidence |

| Tubulin/Microtubule Interaction | ||

| Microtubule Stabilization | Induces stabilization of microtubules. medkoo.comresearchgate.netonclive.comcnspharma.comcancer.govchemwatch.netalzheimersnewstoday.comoup.comglobenewswire.comfrontiersin.orgtargetmol.com | In vitro assays, cellular studies. nih.gov |

| Tubulin Polymerization | Inhibits polymerization of tubulin (to a degree similar to other taxanes). researchgate.netnih.gov | In vitro polymerization assays. nih.gov |

| Microtubule Depolymerization | Inhibits depolymerization of microtubules. cnspharma.com | Cellular studies, mechanism inference. cnspharma.com |

| Cell Cycle Perturbation | ||

| Cell Cycle Arrest | Induces arrest, primarily at the G2/M phase. medkoo.comonclive.comcancer.govchemwatch.nettargetmol.com | Flow cytometry, cellular analysis. medkoo.comonclive.comcancer.govchemwatch.nettargetmol.com |

| Apoptosis Initiation | Initiates programmed cell death. medkoo.comonclive.comcnspharma.comcancer.govchemwatch.netfirstwordpharma.comontosight.aitargetmol.comnih.gov | Annexin V binding, morphological analysis, synergy studies. researchgate.netresearchgate.netoup.comnih.govnih.gov |

| Multi-Drug Resistance | ||

| P-glycoprotein (P-gp) Efflux | Not a substrate for P-gp, allowing circumvention of this resistance mechanism. oup.comnih.govnih.govaacrjournals.org | Preclinical studies in MDR cell lines/xenografts. medkoo.comaacrjournals.orgoup.comnih.govnih.govaacrjournals.org |

Non-Substrate Nature for P-glycoprotein Efflux Pumps

A key characteristic distinguishing TPI-287 from other taxanes, such as paclitaxel and docetaxel, is its inability to serve as a substrate for the P-glycoprotein (P-gp) efflux pump oup.comasco.orgbioworld.comnih.gov. P-gp, encoded by the MDR-1 gene, is a transmembrane protein that actively transports a wide range of substrates, including many chemotherapeutic agents, out of cells, contributing significantly to multidrug resistance (MDR) in cancer scirp.orgmdpi.com. The non-substrate nature of TPI-287 for P-gp allows it to potentially circumvent resistance mechanisms associated with the overexpression of this efflux pump asco.org. Preclinical studies have demonstrated that TPI-287 can avoid P-glycoprotein-mediated efflux due to its structural modifications researchgate.net.

Implications for Intracellular Accumulation and Retention

The inability of TPI-287 to be effluxed by P-gp has significant implications for its intracellular accumulation and retention, particularly in cells that overexpress this transporter scirp.org. Unlike P-gp substrate taxanes, which are efficiently pumped out of resistant cells, TPI-287 can achieve higher intracellular concentrations nih.govscirp.org. This enhanced intracellular accumulation is particularly relevant for its potential to penetrate the blood-brain barrier (BBB), which is rich in efflux pumps, including P-gp cnspharma.comoup.comresearchgate.net. Preclinical studies have shown that TPI-287 readily accumulates in the brain following intravenous administration, a property not shared by other taxanes like paclitaxel oup.comnih.gov. This suggests that the non-substrate nature for P-gp facilitates its entry and retention within the central nervous system (CNS), allowing it to reach potentially therapeutic concentrations in brain tumors and other CNS-related conditions cnspharma.comresearchgate.netnih.gov.

Data from preclinical studies in mice and rats have demonstrated a multi-fold elevation of TPI-287 in the brain compared to plasma, in terms of Cmax and AUC, supporting its ability to cross the BBB and accumulate in brain tissue nih.gov.

Unique Target Binding Conformations and Isoform Specificity of TPI-287 (e.g., Mutant β-tubulin)

Like other taxanes, TPI-287 exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division cnspharma.com. It stabilizes GDP-bound tubulin in microtubules, thereby inhibiting depolymerization and preventing cell division cnspharma.com. While the primary target is tubulin, TPI-287's structural modifications may confer unique binding characteristics and potentially lead to specificity for certain tubulin isoforms, including mutant β-tubulin researchgate.net.

Microtubules are polymers of α- and β-tubulin heterodimers. Different isotypes of α- and β-tubulin exist, encoded by different genes, and these isotypes can exhibit tissue-specific expression nih.gov. Mutations in tubulin genes, particularly in β-tubulin, are associated with various disorders, including brain malformations (tubulinopathies) and can contribute to drug resistance abdominalkey.comfrontiersin.org.

Research suggests that TPI-287's structural modifications enable it to bind to mutant tubulin researchgate.net. This is a significant advantage as resistance to conventional taxanes can arise from mutations in tubulin that alter drug binding abdominalkey.com. While specific detailed data on TPI-287's binding affinity and conformation with various mutant β-tubulin isoforms were not extensively available in the provided snippets, the literature indicates its potential to overcome resistance mechanisms related to altered tubulin structure researchgate.net. The ability to bind mutant tubulin suggests that TPI-287 may retain activity in tumors that have developed resistance to other taxanes through tubulin alterations.

Comprehensive Preclinical in Vitro Investigations of Tpi 287

Differential Cytotoxicity Profiling Across Diverse Neoplastic Cell Lines

Preclinical testing of TPI-287 has demonstrated its ability to inhibit tumor cell growth across a variety of in vitro cell lines, including those known to be sensitive and those resistant to taxanes medkoo.com.

Activity in Taxane-Sensitive Cellular Models

TPI-287 has shown activity in taxane-sensitive cell lines derived from various cancer types, including breast cancer, uterine cancer, and non-small cell lung cancer medkoo.com. Its cytotoxic activity in breast cancer cells has been reported to be similar to that of other microtubule-stabilizing agents like paclitaxel (B517696) and epothilones nih.govaacrjournals.org. For instance, in 231-BR brain-tropic breast cancer cells, TPI-287 exhibited IC50 values and maximal toxicity in the low nanomolar range, comparable to paclitaxel, docetaxel (B913), and ixabepilone (B1684101) nih.gov.

Activity in Taxane-Resistant Cellular Models (e.g., MDR1-expressing lines)

A key characteristic of TPI-287 is its demonstrated activity in cell lines known to be resistant to taxanes, particularly those characterized by the expression of the MDR1 P-gp drug efflux pump aacrjournals.orgnih.gov. In vitro studies have shown TPI-287 to be significantly more active than some comparator compounds in MDR+ cell lines, with activity up to 5 to 3900-fold greater scispace.comnih.gov. TPI-287 has shown activity in taxane-resistant cell lines derived from breast cancer, colon cancer, and prostate cancer medkoo.com. Specifically, its IC50 values were observed to be up to two orders of magnitude lower than reference compounds in MDR1 P-gp expressing tumor cell lines such as MCF-7/NCI-ADR, HCT-15, HepG2, DU-145, and MES-SA/Dx5 aacrjournals.org. This suggests that TPI-287 can circumvent the drug efflux mediated by P-gp aacrjournals.orgscispace.comnih.gov.

Evaluation of Cellular Proliferation and Invasion Inhibition by TPI-287

TPI-287 has been evaluated for its effects on cellular proliferation and invasion in vitro. Studies have shown that TPI-287 can inhibit tumor cell growth medkoo.com. In glioblastoma (GBM) cells, TPI-287 significantly reduced cell invasion in 3-dimensional Matrigel invasion assays nih.govresearchgate.netresearchgate.net. While TPI-287 alone demonstrated a reduction in invasion, its combination with the AURKA inhibitor alisertib (B1683940) was not more effective than TPI-287 alone in inhibiting invasion in these models nih.govresearchgate.net.

Analysis of Apoptotic Signaling Pathway Modulation by TPI-287

TPI-287 is known to induce apoptosis as part of its mechanism of action, which involves microtubule stabilization leading to cell cycle arrest medkoo.comtargetmol.com. Investigations into the apoptotic signaling pathways modulated by TPI-287 have been conducted, particularly in combination with other agents nih.govresearchgate.netnih.gov.

Bcl-2 Family Protein Expression Alterations

Studies examining the effects of TPI-287 on apoptotic signaling have included analysis of Bcl-2 family protein expression. In glioblastoma cells, treatment with TPI-287 in combination with alisertib led to decreased levels of the anti-apoptotic protein Bcl-2 nih.govresearchgate.netresearcher.liferesearchgate.net. Concurrently, the expression of the pro-apoptotic protein Bak was significantly increased by the combination treatment nih.govresearchgate.netresearchgate.net. Knockdown of pro-apoptotic proteins Bim and Bak by siRNA decreased the apoptosis induced by the combination of alisertib and TPI-287 in glioblastoma cell lines such as GB9, GB30, and U87 nih.govresearchgate.netresearchgate.net. These findings suggest that the modulation of Bcl-2 family proteins, specifically the decrease in anti-apoptotic Bcl-2 and increase in pro-apoptotic Bak and Bim, contributes to the apoptotic effects of TPI-287, particularly in combination therapies nih.govresearchgate.net.

Combinatorial Agent Efficacy with TPI-287 in Cellular Models

Preclinical in vitro studies have investigated the efficacy of TPI-287 in combination with other therapeutic agents. Cytotoxic synergy has been observed between TPI-287 and the AURKA inhibitor alisertib against glioblastoma tumor cells in vitro nih.govresearchgate.netnih.govresearchgate.net. This synergistic effect is largely attributed to the synergistic induction of apoptosis nih.gov. While each agent alone induces a mitotic block, combination treatment significantly attenuates mitotic slippage, leading a majority of cells towards apoptosis nih.gov. The synergy between TPI-287 and alisertib is thought to result from the convergence of complementary apoptotic signaling pathways researchgate.netresearchgate.net.

Table 1: Differential Cytotoxicity of TPI-287 in Cancer Cell Lines

| Cell Line | Cancer Type | Taxane (B156437) Sensitivity | MDR1 Expression | Relative Activity vs. Comparators | Source |

| Breast Cancer Lines | Breast | Sensitive | Not specified | Similar to paclitaxel | medkoo.comnih.gov |

| Uterine Cancer Lines | Uterine | Sensitive | Not specified | Activity shown | medkoo.com |

| NSCLC Lines | Non-Small Cell Lung | Sensitive | Not specified | Activity shown | medkoo.com |

| MCF-7/NCI-ADR | Breast | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |

| HCT-15 | Colon | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |

| HepG2 | Liver | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |

| DU-145 | Prostate | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |

| MES-SA/Dx5 | Uterine | Resistant | Yes | Up to two orders of magnitude lower IC50 than reference compounds | aacrjournals.org |

| Breast Cancer Lines | Breast | Resistant | Yes | 5 – 3900-fold more active than comparators | scispace.comnih.gov |

| Colon Cancer Lines | Colon | Resistant | Yes | Activity shown | medkoo.com |

| Prostate Cancer Lines | Prostate | Resistant | Yes | Activity shown | medkoo.com |

| 231-BR | Breast (Brain Metastatic) | Sensitive | Not specified | Similar cytotoxicity to paclitaxel, docetaxel, ixabepilone | nih.govaacrjournals.org |

Table 2: Effects of TPI-287 and Alisertib on Bcl-2 Family Proteins in Glioblastoma Cells

| Treatment Combination | Bcl-2 Protein Levels | Bak Protein Levels | Bim Protein Levels | Effect on Apoptosis | Source |

| Alisertib + TPI-287 | Decreased | Increased | Not specified directly, but knockdown decreased apoptosis | Synergistic Induction | nih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.net |

Synergistic Interactions with Kinase Inhibitors (e.g., Aurora-Kinase A)

Preclinical in vitro studies have demonstrated that TPI-287, a novel CNS-penetrating taxane, exhibits synergistic interactions with various kinase inhibitors, particularly those targeting Aurora Kinase A (AURKA). These synergistic effects have been primarily investigated in the context of glioblastoma (GBM) cells, a highly aggressive form of brain cancer where AURKA is frequently overexpressed. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov

Research indicates that TPI-287 can potentiate the cytotoxicity of selective AURKA inhibitors such as alisertib (MLN8237), MLN8054, and TC-A2317 in glioblastoma cell lines, including U87 and U1242 cells, as well as primary glioblastoma neurospheres. nih.govnih.govpatsnap.com Statistical analyses using methods like Bliss and Chou-Talalay have confirmed the presence of potent synergism between TPI-287 and these AURKA inhibitors. nih.govnih.govpatsnap.com

Detailed research findings suggest that the synergistic interaction between TPI-287 and AURKA inhibitors, particularly alisertib, is largely attributable to a synergistic induction of apoptosis. researchgate.netnih.govnih.govpatsnap.com Both TPI-287 and AURKA inhibitors individually induce a mitotic block, a process where cell division is halted. However, tumor cells can sometimes evade apoptosis through a mechanism called mitotic slippage, where they exit the mitotic block without completing cell division. researchgate.netnih.govpatsnap.com The combination treatment with TPI-287 and AURKA inhibitors has been shown to greatly attenuate this mitotic slippage, thereby committing a larger proportion of cells to apoptosis. researchgate.netnih.govpatsnap.com

Morphological and biochemical analyses have consistently revealed this synergistic induction of apoptosis. nih.govpatsnap.com Further mechanistic investigations have indicated that the potentiation of GBM growth inhibition by the combination of alisertib and TPI-287 is, in part, mediated through effects on Bcl-2 family proteins. researchgate.netnih.gov Specifically, the combination treatment decreased anti-apoptotic Bcl-2 protein levels while significantly increasing the expression of the pro-apoptotic protein Bak in both in vivo and in vitro settings. researchgate.netnih.gov Knockdown of pro-apoptotic proteins Bim and Bak by siRNA has been shown to decrease apoptosis induced by the alisertib and TPI-287 combination in certain glioblastoma cell lines. nih.gov

While the combination has shown significant synergistic effects on apoptosis and tumor volume reduction in preclinical models, studies investigating effects on cell invasion have shown that although both alisertib and TPI-287 significantly reduced GBM cell invasion individually, their combination was not more effective than TPI-287 alone in this regard. nih.gov

The observed synergistic activity in preclinical in vitro studies provides a strong rationale for further investigation and potential clinical testing of TPI-287 in combination with AURKA inhibitors for the treatment of glioblastoma and other central nervous system neoplasms. researchgate.netnih.govnih.govpatsnap.com

Data Table: Synergistic Effects of TPI-287 and AURKA Inhibitors in Glioblastoma Cells (Illustrative based on findings)

| Cell Line / Model | Combination Treatment | Observed Effect | Synergism Confirmed By | Key Mechanism(s) Involved |

| U87 Glioblastoma Cells | TPI-287 + Alisertib | Potent Synergistic Cytotoxicity, Apoptosis Induction | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Attenuation of mitotic slippage, Modulation of Bcl-2 family proteins researchgate.netnih.govpatsnap.comnih.gov |

| U1242 Glioblastoma Cells | TPI-287 + Alisertib | Potent Synergistic Cytotoxicity, Apoptosis Induction | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Attenuation of mitotic slippage, Modulation of Bcl-2 family proteins researchgate.netnih.govpatsnap.comnih.gov |

| Primary Glioblastoma Neurospheres | TPI-287 + Alisertib | Potent Synergistic Cytotoxicity | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Not explicitly detailed in snippets, likely related to apoptosis induction. |

| Glioblastoma Cell Lines (various) | TPI-287 + MLN8054, TPI-287 + TC-A2317 | Potentiation of Cytotoxicity, often Synergistic | Bliss and Chou-Talalay analyses nih.govnih.govpatsnap.com | Apoptosis induction nih.govpatsnap.com |

Advanced Preclinical in Vivo Investigations of Tpi 287 in Animal Models

Assessment of TPI-287's Central Nervous System Penetration and Distribution

Preclinical research has established TPI-287 as a novel taxane (B156437) derivative with the significant capability to cross the blood-brain barrier (BBB), a feature not commonly observed in other taxanes such as paclitaxel (B517696) and docetaxel (B913). bioworld.comnih.govnih.gov A primary mechanism underlying this enhanced central nervous system (CNS) penetration is its characteristic as a poor substrate for the P-glycoprotein (P-gp) efflux pump. nih.gov The P-gp pump is a critical component of the BBB that actively transports a wide range of substances out of the brain, and TPI-287's ability to evade this efflux mechanism allows for its accumulation within the CNS. bioworld.comnih.gov

Animal studies have consistently demonstrated that TPI-287 readily enters the brain following systemic administration. bioworld.com Investigations have documented notable brain-to-plasma concentration ratios, signifying efficient passage across the BBB. mdpi.comveeva.com This inherent permeability is a key attribute that positions TPI-287 as a candidate for therapeutic intervention in CNS malignancies. nih.gov

Following systemic administration in animal models, TPI-287 achieves substantial concentrations within brain tissue. Studies have reported brain-to-plasma ratios reaching as high as 63.8 in rats and 14.1 in mice after a single injection, indicating significant uptake and retention in the brain parenchyma. mdpi.comveeva.com

In contrast, findings regarding TPI-287 concentrations in cerebrospinal fluid (CSF) have been more variable. In a clinical trial involving patients with neurodegenerative disorders, TPI-287 levels in the CSF were undetectable at the doses administered. altogenlabs.commayo.edunih.gov This suggests that CSF concentrations may not be a direct proxy for brain tissue concentrations and that the distribution of TPI-287 within different CNS compartments is complex.

| Animal Model | Maximum Brain-to-Plasma Ratio |

| Rat | 63.8 |

| Mouse | 14.1 |

This table summarizes the reported maximum brain-to-plasma concentration ratios of TPI-287 in preclinical animal models.

Efficacy in Xenograft and Orthotopic Tumor Models

In preclinical models of glioblastoma (GBM), TPI-287 has demonstrated significant antitumor activity. In an orthotopic human GBM xenograft mouse model, the combination of TPI-287 with the Aurora-kinase A (AURKA) inhibitor alisertib (B1683940) led to a synergistic effect, prolonging survival and reducing tumor volume through the induction of apoptosis. bioworld.comecancer.org Furthermore, in a subcutaneous U251 glioblastoma xenograft model, TPI-287 exhibited comparable efficacy when administered either intravenously or orally. Studies have also shown that TPI-287 possesses single-agent activity and can be effectively combined with temozolomide (B1682018) in intracranial glioblastoma tumor models.

The ability of TPI-287 to penetrate the CNS has been leveraged in preclinical models of brain metastases. In a mouse model of aggressive brain metastases, TPI-287 was shown to prevent the formation of metastatic lesions, an effect not observed with paclitaxel. bioworld.comecancer.org

Utilizing a brain-tropic variant of the MDA-MB-231 triple-negative breast cancer cell line, studies have demonstrated that TPI-287 can significantly reduce the colonization of cancer cells in the brain. mdpi.comveeva.com Early administration of TPI-287 resulted in a 55% reduction in the outgrowth of brain metastases. veeva.com However, the efficacy was diminished when treatment was delayed, suggesting a critical window for therapeutic intervention. mdpi.comveeva.com These findings underscore the potential of TPI-287 in the management of brain metastases originating from solid tumors.

The preclinical evaluation of TPI-287 has extended to various other solid tumor types. In a prostate cancer xenograft model using DU 145 cells, orally administered TPI-287 resulted in a dose-dependent inhibition of tumor growth. bioworld.com Clinical trials have also been initiated to investigate the efficacy of TPI-287 in patients with metastatic prostate cancer.

While specific efficacy data for TPI-287 in colon and non-small cell lung cancer (NSCLC) xenograft models were not extensively detailed in the reviewed literature, the development of patient-derived xenograft (PDX) models for these cancers is a focal point of contemporary preclinical research. These advanced models, which aim to better recapitulate the complexity of human tumors, will be instrumental in the future evaluation of TPI-287's therapeutic potential in these malignancies.

| Tumor Model | Cell Line/Origin | Key Findings |

| Glioblastoma (Orthotopic Xenograft) | Human GBM | Synergistic survival benefit and tumor reduction with alisertib. bioworld.comecancer.org |

| Glioblastoma (Subcutaneous Xenograft) | U251 | Comparable antitumor activity with IV or oral administration. |

| Brain Metastases (Breast Cancer) | MDA-MB-231 (brain-tropic) | Significant reduction in metastatic colonization with early treatment. mdpi.comveeva.com |

| Prostate Cancer (Xenograft) | DU 145 | Dose-dependent tumor growth inhibition with oral administration. bioworld.com |

This table provides a summary of the key findings from preclinical efficacy studies of TPI-287 in various xenograft and orthotopic tumor models.

Evaluation of Anti-Tumor Activity and Growth Inhibition by TPI-287

Preclinical studies in various animal models have demonstrated the anti-tumor activity and growth inhibition capabilities of TPI-287. In nude mice bearing DU-145 human prostate tumor xenografts, orally administered TPI-287 showed a dose-dependent inhibition of tumor growth. bioworld.comaacrjournals.org Specifically, tumor growth inhibition of 40%, 51%, and 64% was observed at different dosing levels. bioworld.comaacrjournals.org

The compound's efficacy has also been evaluated in models of drug-resistant tumors. In xenograft models including mammary (MCF-7/NCI-ADR), prostate (PC-3), colon (HCT-15), and non-small cell lung cancer (MV522), TPI-287 demonstrated significant tumor growth inhibition. aacrjournals.org These models are characterized by the expression of mdr1 (P-glycoprotein), a key mechanism of multidrug resistance. aacrjournals.org The activity of TPI-287 in these resistant tumors suggests its potential to overcome common mechanisms of chemotherapy failure. aacrjournals.org

Furthermore, in models of central nervous system (CNS) tumors, TPI-287 has shown promise. In an orthotopic human glioblastoma (GBM) xenograft mouse model, TPI-287, particularly in combination with other agents, was found to reduce tumor volume and prolong survival. nih.govresearchgate.nettmc.edu When tested on brain-tropic breast cancer cells (231-BR) injected into the mammary fat pad, TPI-287 exhibited growth inhibitory effects that were comparable to paclitaxel. nih.gov

Table 1: TPI-287 Anti-Tumor Activity in Xenograft Models

| Cancer Model | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Prostate Cancer | DU-145 | Dose-dependent tumor growth inhibition (TGI) of 40%, 51%, and 64%. | bioworld.comaacrjournals.org |

| Prostate Cancer | PC-3 | Demonstrated potent antitumor activity in a drug-resistant model. | aacrjournals.org |

| Breast Cancer (Drug-Resistant) | MCF-7/NCI-ADR | Showed activity in a model characterized by mdr1 expression. | aacrjournals.org |

| Colon Cancer | HCT-15 | Effective in inhibiting tumor growth in a drug-resistant xenograft. | aacrjournals.org |

| Non-Small Cell Lung Cancer | MV522 | Demonstrated antitumor activity in a drug-resistant model. | aacrjournals.org |

| Glioblastoma | Human GBM Xenograft | Reduced tumor volume and prolonged survival. | nih.govresearchgate.net |

| Breast Cancer Brain Metastasis | 231-BR | Inhibited growth of primary tumors comparably to paclitaxel. | nih.gov |

Comparative Studies of TPI-287 with Established Microtubule-Targeting Agents

Comparative preclinical investigations have highlighted key differences between TPI-287 and established taxanes like paclitaxel and docetaxel, particularly concerning drug resistance and central nervous system penetration. A primary advantage of TPI-287 is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance. bioworld.comresearchgate.net This characteristic allows TPI-287 to maintain its activity in tumor cells that overexpress P-gp, which would typically be resistant to paclitaxel. bioworld.com

In studies using tumor xenograft models, TPI-287 consistently demonstrated superior or potent activity compared to standard taxanes in drug-resistant cancers. aacrjournals.org For instance, in the MCF-7/NCI-ADR (mammary) model, the tumor-to-control volume ratio was 0.56 for TPI-287 versus 0.73 for paclitaxel. aacrjournals.org In the PC-3 (prostate) model, the ratio was 0.10 for TPI-287 compared to 0.81 for docetaxel, and in the MV522 (lung) model, it was 0.49 for TPI-287 versus 0.93 for docetaxel. aacrjournals.org

Another significant differentiator is TPI-287's ability to cross the blood-brain barrier (BBB), a feat that conventional taxanes struggle with. nih.govcnspharma.com Preclinical studies have shown that TPI-287 readily accumulates in the brain. nih.govresearchgate.netoup.com This was demonstrated in an aggressive mouse model of brain metastases, where TPI-287 was able to prevent the formation of metastatic brain lesions, an effect not seen with paclitaxel. nih.govresearchgate.netoup.comresearchgate.net In a direct comparison using a model of breast cancer brain metastasis, TPI-287 significantly reduced the outgrowth of brain metastases by 55%, while paclitaxel and ixabepilone (B1684101) showed no significant inhibitory activity. nih.govresearchgate.net TPI-287 also demonstrated a 4 to 30-fold increase in potency relative to paclitaxel in ovarian tumor cell lines with specific tubulin mutations that confer resistance. aacrjournals.org

Table 2: Comparative Efficacy of TPI-287 vs. Other Microtubule Agents

| Cancer Model | Comparative Agent(s) | Key Finding | Reference |

|---|---|---|---|

| MDR1+ Cell Lines | Paclitaxel | TPI-287 was significantly more potent as it is not a substrate for P-glycoprotein. | bioworld.com |

| Breast Cancer (MCF-7/NCI-ADR) | Paclitaxel | TPI-287 showed greater tumor inhibition (T/C ratio 0.56 vs 0.73). | aacrjournals.org |

| Prostate Cancer (PC-3) | Docetaxel | TPI-287 demonstrated substantially higher activity (T/C ratio 0.10 vs 0.81). | aacrjournals.org |

| NSCLC (MV522) | Docetaxel | TPI-287 was significantly more effective (T/C ratio 0.49 vs 0.93). | aacrjournals.org |

| Breast Cancer Brain Metastasis Model | Paclitaxel, Ixabepilone | TPI-287 significantly reduced brain metastases (55% reduction); paclitaxel and ixabepilone were inactive. | nih.govresearchgate.net |

| Ovarian Cancer (Tubulin Mutations) | Paclitaxel | TPI-287 showed a 4-30 fold greater potency in mutant cell lines. | aacrjournals.org |

Chemical Synthesis and Analytical Research Methodologies for Tpi 287

Semi-Synthetic Derivatization Strategies of TPI-287

TPI-287 is a semi-synthetic microtubule inhibitor belonging to the abeotaxane class of the taxane (B156437) diterpenoid family cnspharma.com. Taxanes are naturally derived from the bark of the Yew tree cnspharma.com. The semi-synthesis of complex taxanes like TPI-287 typically originates from more readily available precursors isolated from renewable parts of the yew tree, such as the needles. The most common starting materials for the semi-synthesis of taxane analogues are baccatin III and 10-deacetylbaccatin III (10-DAB) acs.orgnih.govmdpi.com.

The core structure of TPI-287 is characterized as an 11(15→1)-abeotaxane, which features a rearranged 5/7/6 ring system, distinguishing it from conventional taxoids like paclitaxel (B517696) and docetaxel (B913) that have a 6/8/6 membered core ring structure wikipedia.org. The synthesis of abeotaxanes can be achieved through a biogenetic-type chemical rearrangement of normal taxoids. A one-pot chemical process utilizing a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), has been developed for the synthesis of this class of compounds from normal taxanes acs.org. This process facilitates the skeletal rearrangement that is characteristic of abeotaxanes.

The synthesis of TPI-287 also involves strategic modifications to the side chain of the taxane molecule. These modifications are crucial for its unique biological properties, including its ability to overcome multidrug resistance and bind to mutant tubulin clinicaltrials.gov. The derivatization strategies are designed to alter the molecule's affinity for efflux pumps, such as P-glycoprotein, and to enhance its interaction with the tubulin binding site, even in the presence of mutations that confer resistance to other taxanes.

Analytical Techniques for TPI-287 Quantification in Biological Matrices (e.g., Liquid Chromatography/Tandem Mass Spectrometry)

Accurate quantification of TPI-287 in biological matrices such as plasma is essential for pharmacokinetic studies and for understanding its distribution and metabolism. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard bioanalytical technique for this purpose due to its high sensitivity, specificity, and ability to handle complex biological samples mdpi.comunipd.it.

A typical LC-MS/MS method for the quantification of a small molecule drug like TPI-287 would involve the following steps:

Sample Preparation: The initial step involves the extraction of TPI-287 from the biological matrix. A common and efficient method is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, leaving the drug in the supernatant mdpi.com. This is a simple, fast, and cost-effective technique.

Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. A reversed-phase column, such as a C18 column, is typically used to separate TPI-287 from other endogenous components of the sample mdpi.com. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid) is used to elute the compound from the column mdpi.commdpi.com.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode, which provides high specificity and sensitivity. In this mode, a specific precursor ion of TPI-287 is selected and fragmented, and a specific product ion is monitored for quantification mdpi.com.

The validation of such an analytical method is crucial and is performed according to guidelines from regulatory authorities like the FDA and EMA. The validation process ensures the reliability of the method and includes the assessment of the following parameters mdpi.comnih.gov:

| Validation Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Structure-Activity Relationship (SAR) Studies of TPI-287

The design and development of TPI-287 have been guided by extensive structure-activity relationship (SAR) studies aimed at optimizing its therapeutic properties.

SAR studies on taxanes have identified several structural features that are critical for their biological activity of microtubule stabilization. For taxanes in general, the C-13 side chain is known to be a crucial element for inhibiting microtubule depolymerization nih.gov. Modifications to this side chain can significantly impact the cytotoxic activity of the molecule. In fact, the elimination of the C-13 side chain can lead to the creation of non-cytotoxic taxane-based reversal agents that can modulate multidrug resistance nih.gov.

For TPI-287, its unique abeotaxane core structure is a key determinant of its distinct biological profile. This rearranged skeleton, combined with specific substitutions, contributes to its ability to overcome resistance mechanisms. The modifications in TPI-287 are designed to reduce its recognition by efflux pumps like P-glycoprotein, a common cause of resistance to other taxanes researchgate.netnih.gov.

Computational modeling plays a vital role in understanding the interaction between TPI-287 and its target, β-tubulin. These models are used to predict the binding affinity and conformation of the drug within the taxane-binding site on the microtubule. Techniques such as molecular docking can simulate the interaction between the ligand (TPI-287) and the protein target (tubulin), providing insights into the key interactions that stabilize the complex.

These computational approaches are particularly useful in the rational design of new derivatives. By modeling the binding of different analogues, researchers can predict how structural modifications will affect the binding affinity and selectivity, thus guiding the synthetic efforts towards more potent and effective compounds.

A primary goal in the design of third-generation taxanes like TPI-287 is to overcome the common mechanisms of drug resistance. The key design principles employed for TPI-287 include:

Circumventing Efflux Pumps: TPI-287 is designed to be a poor substrate for the P-glycoprotein (P-gp) efflux pump researchgate.netnih.gov. P-gp is a major contributor to multidrug resistance by actively transporting a wide range of chemotherapeutic agents out of cancer cells. By modifying the taxane structure, TPI-287 can evade this efflux mechanism, leading to higher intracellular concentrations of the drug in resistant tumors.

Activity Against Tubulin Mutations: Resistance to taxanes can also arise from mutations in the β-tubulin protein that alter the drug-binding site. TPI-287 has been specifically designed to maintain its binding affinity and biological activity against certain mutant forms of tubulin clinicaltrials.gov. The flexibility in its interaction with the binding pocket allows it to accommodate changes that would otherwise reduce the efficacy of older taxanes.

General Research Synthesis Methodologies Applicable to TPI-287 Class Compounds

The synthesis of complex diterpenes like TPI-287 and other taxanes represents a significant challenge in organic chemistry. General research methodologies applicable to this class of compounds often involve a combination of strategies.

A common approach is a convergent synthesis , where different complex fragments of the molecule are synthesized separately and then joined together in the later stages of the synthesis. This strategy is often more efficient than a linear synthesis for constructing complex molecules.

The two-phase synthetic approach , which is biomimetic in nature, is also a powerful strategy for the synthesis of taxanes. This approach is divided into:

A cyclase phase: In this phase, simpler precursors are used to construct the core carbocyclic skeleton of the taxane.

An oxidase phase: Following the formation of the core structure, a series of oxidation reactions are carried out to introduce the various oxygen-containing functional groups at specific positions on the skeleton, leading to the final complex natural product or its analogue youtube.com.

Furthermore, the development of novel synthetic reactions and strategies continues to be an active area of research. This includes the use of photochemical reactions for dearomatization to construct complex ring systems and the application of skeletal remodeling strategies to access diverse taxane cores from common starting materials nih.govresearchgate.net. These advanced synthetic methodologies are crucial for the continued exploration of the chemical space around the taxane scaffold and for the development of new and improved therapeutic agents like TPI-287.

Translational Research Trajectories and Potential Academic Applications of Tpi 287

Rationale for Investigating TPI-287 in Central Nervous System Malignancies

The primary rationale for investigating TPI-287 in CNS malignancies is its ability to cross the blood-brain barrier and achieve therapeutic concentrations within the brain. cnspharma.comoup.comcnspharma.comaacrjournals.orgonclive.comnih.govfirstwordpharma.comfirstwordpharma.comnih.govclinicaltrials.gov This overcomes a significant limitation of many other cytotoxic agents, including earlier generation taxanes like paclitaxel (B517696) and docetaxel (B913), which are often substrates for efflux pumps at the BBB and thus have limited efficacy against brain tumors. cnspharma.comoup.comaacrjournals.orgnih.govclinicaltrials.gov The mechanism of action of TPI-287, stabilizing microtubules and inhibiting cell division, directly targets the proliferative nature of cancer cells, making it a potential therapeutic agent for CNS tumors. cnspharma.comoup.comcnspharma.comonclive.comnih.govfirstwordpharma.comontosight.ai

Glioblastoma Multiforme Research

Glioblastoma multiforme (GBM) is the most common and aggressive primary brain tumor, characterized by a poor prognosis and near-universal recurrence following initial treatment. oup.com The limited treatment options for recurrent GBM highlight the significant unmet need for new therapeutic agents. oup.com TPI-287 has been investigated in the context of recurrent GBM. cnspharma.comoup.comcnspharma.comonclive.comfirstwordpharma.comfirstwordpharma.comcancer.govmedpath.comoup.com

A Phase 1 clinical trial evaluated TPI-287 in combination with bevacizumab in adult patients with recurrent GBM who had received up to two prior relapses and had no prior exposure to anti-angiogenic therapy. oup.comcnspharma.comonclive.comfirstwordpharma.comoup.com This study demonstrated encouraging preliminary efficacy results in evaluable patients. cnspharma.comcnspharma.comonclive.comfirstwordpharma.com

| Outcome | Result (23 evaluable patients) | Citation |

|---|---|---|

| Objective Response Rate (ORR) | 60% | cnspharma.comcnspharma.comonclive.comfirstwordpharma.com |

| Disease Control Rate (DCR) | 96% | cnspharma.comcnspharma.comonclive.comfirstwordpharma.com |

| Median Progression-Free Survival (PFS) | 5.5 months | oup.comonclive.comoup.com |

| Median Overall Survival (OS) | 13.4 months | oup.comonclive.comoup.com |

These observed outcomes, particularly the median OS of 13.4 months, compare favorably with historical data for bevacizumab used as monotherapy or in combination with chemotherapy in similar patient populations, which typically show PFS of 2-4 months and OS of 6-9 months. onclive.comfirstwordpharma.com

Preclinical research has also explored combination strategies. In orthotopic human GBM xenograft mouse models, the combination of TPI-287 and the Aurora-kinase A (AURKA) inhibitor alisertib (B1683940) demonstrated synergistic effects, leading to prolonged survival and reduced tumor volume through the induction of apoptosis. oup.comnih.gov In vitro studies further supported this synergy, showing that TPI-287 and AURKA inhibitors synergistically inhibited the growth of both traditional and glioblastoma stem cell lines. nih.gov

TPI-287 has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for treating gliomas, which includes GBM. cnspharma.comonclive.comfirstwordpharma.com CNS Pharmaceuticals is currently advancing plans for the development of TPI-287 in GBM, including the potential initiation of a Phase 2 study and discussions with the FDA regarding the design of a registrational trial for recurrent GBM. cnspharma.comonclive.comfirstwordpharma.comfirstwordpharma.com

Brain Metastases Research

Brain metastases represent a significant clinical challenge, often resistant to systemic chemotherapies due to the blood-brain barrier. aacrjournals.org Preclinical studies have investigated the potential of TPI-287 in this setting, leveraging its BBB permeability. aacrjournals.orgnih.govclinicaltrials.govascopubs.org

In an aggressive mouse model of brain metastases, TPI-287 demonstrated the ability to prevent the formation of metastatic brain lesions, a finding not observed with paclitaxel in the same model. oup.com In vivo studies using models of human breast cancer brain metastasis showed that TPI-287 effectively crossed the BBB, reached therapeutic concentrations in brain tissue, and significantly reduced the formation of large brain metastases. aacrjournals.orgnih.govascopubs.org

TPI-287 has also been evaluated in a Phase 1 clinical study combining TPI-287 with fractionated stereotactic radiotherapy (FSRT) in patients with brain metastases from advanced breast and non-small cell lung cancer (NSCLC). nih.govclinicaltrials.govascopubs.org The study aimed to determine the safety and recommended Phase 2 dose of this combination. nih.govclinicaltrials.govascopubs.org The rationale for combining TPI-287 with radiotherapy is based in part on the established radiosensitizing effects of taxanes. nih.govascopubs.org

Pediatric Neuro-Oncology Research (e.g., Neuroblastoma, Medulloblastoma)

TPI-287 has been included in clinical trials for pediatric neuro-oncology, specifically for recurrent neuroblastoma and medulloblastoma. cnspharma.comoup.comcnspharma.comfirstwordpharma.comfirstwordpharma.comnih.govresearchgate.net A Phase 1 dose escalation trial investigated TPI-287 as a single agent and in combination with temozolomide (B1682018) in pediatric patients with refractory or recurrent neuroblastoma or medulloblastoma. nih.govresearchgate.net

This study determined the maximum tolerated dose (MTD) for TPI-287 alone and in combination with temozolomide to be 125 mg/m². researchgate.net While the primary objective was to assess safety and tolerability and the study was not specifically designed to evaluate treatment response, stable disease was observed in some neuroblastoma patients who completed one cycle of TPI-287 monotherapy. researchgate.net

TPI-287 has received Orphan Drug Designation from the FDA for pediatric neuroblastoma. cnspharma.comonclive.comfirstwordpharma.com

Rationale for Investigating TPI-287 in Neurodegenerative Conditions

The investigation of TPI-287 in neurodegenerative conditions is based on its mechanism as a microtubule stabilizing agent and its ability to cross the BBB. frontiersin.orgbrainsupportnetwork.orgalzheimersnewstoday.comglobenewswire.comfirstwordpharma.combiospace.com Microtubule dysfunction is a recognized feature in several neurodegenerative diseases, particularly those classified as tauopathies. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.com In these conditions, the abnormal accumulation and aggregation of hyperphosphorylated tau protein disrupts the normal function of microtubules, which are crucial for neuronal structure, transport, and survival. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.com This disruption contributes to neurodegeneration and neuronal cell death. alzheimersnewstoday.com The hypothesis is that TPI-287, by stabilizing microtubules, could potentially compensate for the dysfunction caused by aberrant tau, thereby abrogating or even reversing the course of these diseases. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.combiospace.com

Preclinical studies in tauopathy mouse models have provided support for this rationale, showing that brain-penetrant microtubule stabilizing agents, including TPI-287, were associated with improvements in cognitive performance and/or neuronal activity. alzheimersnewstoday.comglobenewswire.comfirstwordpharma.com

Tauopathies Research (e.g., Progressive Supranuclear Palsy, Corticobasal Syndrome)

TPI-287 has been evaluated in Phase 1 clinical trials for 4-repeat tauopathies (4RT), specifically progressive supranuclear palsy (PSP) and corticobasal syndrome (CBS). frontiersin.orgbrainsupportnetwork.orgalzheimersnewstoday.comglobenewswire.comstanford.edubrainsupportnetwork.orgscienceofparkinsons.comscienceofparkinsons.comnih.govnih.govspringer.comucsf.edudrugbank.com These studies utilized a basket trial design, a research method previously used in cancer research that allows for the evaluation of a single drug in patients with different clinical diagnoses but a shared underlying molecular pathology, such as tau accumulation. stanford.edubrainsupportnetwork.orgscienceofparkinsons.comscienceofparkinsons.comnih.gov The Phase 1 trials were designed as placebo-controlled, double-blinded studies to assess safety, tolerability, and pharmacodynamics. globenewswire.comnih.govnih.gov

In the 4RT cohort (including patients with PSP and CBS) of one Phase 1 study, exploratory endpoints related to clinical and neuropsychological measures were evaluated. While the study was primarily focused on safety and tolerability, results indicated a dose-related worsening of dementia symptoms in patients treated with TPI-287 compared to placebo. nih.govnih.gov Additionally, a higher incidence of falls was observed in the TPI-287 group compared to the placebo group in 4RT patients. nih.govnih.gov

Despite undetectable levels of TPI-287 in the cerebrospinal fluid (CSF) in this study, analysis of CSF biomarkers showed a decrease in chitinase-3-like protein-1 (YKL-40) levels in the 4RT treatment arm compared to placebo, suggesting a potential impact on inflammation. nih.govnih.gov

Alzheimer's Disease Research

Alzheimer's disease (AD) is another major neurodegenerative condition characterized by tau pathology. alzheimersnewstoday.comglobenewswire.com TPI-287 has been investigated in a Phase 1 clinical trial for mild-to-moderate Alzheimer's disease as part of the same basket trial design that included 4RT patients. frontiersin.orgbrainsupportnetwork.orgalzheimersnewstoday.comglobenewswire.comstanford.edubrainsupportnetwork.orgscienceofparkinsons.comscienceofparkinsons.comnih.govnih.govucsf.edudrugbank.com This was a placebo-controlled, double-blinded study. globenewswire.comnih.govnih.gov

Early reports from a Phase 1 study mentioned possible evidence of clinical activity in AD patients treated with TPI-287 and a statistically significant difference in Mini-Mental State Examination (MMSE) scores favoring the TPI-287 group after 12 weeks. alzheimersnewstoday.comglobenewswire.com However, results from the same Phase 1 trial also indicated that TPI-287 was less well-tolerated in patients with AD compared to those with 4RT due to the occurrence of anaphylactoid reactions. nih.govnih.gov Other findings from this study suggested that the drug ultimately did not show promise for treating these neurodegenerative diseases. stanford.edubrainsupportnetwork.org As of November 2023, no recent reports of development for Phase 1 studies of TPI-287 in Alzheimer's disease (intravenous infusion) in the USA were identified. springer.com

Rationale for Investigating TPI-287 in Other Systemic Malignancies with Resistance Challenges

The rationale for investigating TPI-287 in systemic malignancies facing resistance challenges stems primarily from its proposed ability to circumvent common drug resistance mechanisms, particularly those mediated by efflux pumps like P-gp, and its potential to cross the blood-brain barrier. ncats.ionih.govbiospace.comecancer.org Many aggressive and advanced cancers develop resistance to conventional chemotherapies, limiting treatment options and contributing to disease progression. oaepublish.com Taxane (B156437) resistance, often linked to P-gp overexpression or alterations in tubulin structure, is a significant clinical challenge in various cancers. nih.govoaepublish.com As a third-generation taxane analog designed to avoid P-gp-mediated efflux, TPI-287 holds promise for academic investigation in malignancies where taxane resistance is prevalent. ascopubs.orgaacrjournals.orgnih.gov Its potential CNS penetration also makes it a candidate for studying systemic cancers that frequently metastasize to the brain, a site often refractory to many systemic agents. nih.govecancer.org

Hormone Refractory Prostate Cancer Research

Hormone-refractory prostate cancer (HRPC), also known as castration-resistant prostate cancer (CRPC), represents an advanced stage of the disease where cancer continues to grow despite androgen deprivation therapy. nih.govdntb.gov.ua Docetaxel-based chemotherapy has been a standard treatment for metastatic CRPC, but resistance frequently develops. nih.govdntb.gov.ua The emergence of resistance to taxanes like docetaxel in prostate cancer highlights the need for alternative microtubule-targeting agents that can overcome these resistance mechanisms. nih.govdntb.gov.ua

Academic research has explored TPI-287 as a potential second-line therapy in HRPC patients who have progressed after prior docetaxel treatment. ascopubs.orgnih.gov A Phase 2 study investigated TPI-287 in this patient population, stratifying patients based on their duration of response to prior taxane therapy. ascopubs.org

Research Findings in Hormone Refractory Prostate Cancer:

In a Phase 2 study of TPI-287 in HRPC patients who had failed prior docetaxel therapy, preliminary results indicated evidence of antitumor activity. ascopubs.org The study included patients with documented bone metastases, some with measurable disease. ascopubs.org

| Study Arm (Prior Taxane Therapy) | Number of Patients Enrolled | Number of Patients Evaluable for Efficacy | Median Duration of Prior Taxane Therapy | PSA Confirmed Partial Response (PR) | Stable Disease (SD) |

| Arm 1 (>3 months) | 4 | 3 | 9.5 months (range 4-15) | 1 (9+ cycles) | 1 (6 cycles) |

| Arm 2 (≤3 months) | 5 | 2 | 3 months (range 2-3) | 1 (10 cycles) | 0 |

Note: Data is based on evaluable patients in an interim analysis. ascopubs.org

These findings, although from an interim analysis with a limited number of evaluable patients, suggested that TPI-287 demonstrated efficacy in both arms of the study, with some patients achieving confirmed PSA responses and stable disease after failing prior taxane therapy. ascopubs.org This supports the rationale for investigating TPI-287 in taxane-resistant HRPC, potentially due to its ability to circumvent P-gp mediated resistance. ascopubs.orgaacrjournals.orgnih.gov

Metastatic Melanoma Research

Metastatic melanoma remains a challenging malignancy to treat, and while significant progress has been made with targeted therapies and immunotherapies, resistance and progression, particularly to the central nervous system, are common. nih.gov The high incidence of brain metastases in stage IV melanoma patients underscores the need for therapies with CNS activity. nih.gov Traditional systemic agents have had limited success in treating melanoma brain metastases due to the blood-brain barrier. nih.gov

TPI-287's potential to cross the BBB and circumvent multidrug resistance efflux pumps makes it a rational candidate for investigation in metastatic melanoma, especially in patients with or at risk of brain metastases. ncats.ioecancer.orgnih.govresearchgate.net

Research Findings in Metastatic Melanoma:

A Phase 1 study evaluated the combination of TPI-287 and temozolomide in patients with metastatic melanoma, including those with stable treated or untreated brain metastases. nih.govresearchgate.netresearchgate.net The study aimed to determine the maximum tolerated dose of the combination and assess preliminary efficacy. nih.govresearchgate.net

| Efficacy Endpoint | Number of Evaluable Patients | Result |

| Complete Responses (CR) | 21 | 0 |

| Partial Responses (PR) | 21 | 2 |

| Stable Disease (SD) | 21 | 7 |

| Objective Response Rate (ORR) | 21 | 9.5% |

| Disease Control Rate (DCR) | 21 | 42.9% |

Note: Data is based on evaluable patients in the Phase 1 study. nih.govresearchgate.netresearchgate.net

Emerging Research Questions and Future Scholarly Directions for Tpi 287

Elucidating Broader Molecular Networks and Potential Off-Target Effects

Understanding the full spectrum of molecular interactions of TPI-287 is crucial. While its primary target is tubulin, further research is needed to fully elucidate its impact on broader molecular networks within cells. Investigating potential off-target effects is also a significant area of future study ub.edu. Off-target interactions could contribute to both therapeutic effects and unintended consequences, necessitating comprehensive analysis to build a complete molecular profile of TPI-287 activity. This includes exploring its influence on signaling pathways beyond microtubule dynamics and assessing interactions with other cellular components researchsquare.com.

Advanced Preclinical Model Development (e.g., Patient-Derived Xenografts, Organoids)

To improve the predictability of TPI-287's efficacy in humans, there is a need for more advanced preclinical models that better recapitulate the complexity of human tumors and neurodegenerative conditions. Patient-derived xenografts (PDXs) and organoids (PDOs) are increasingly recognized as valuable tools for this purpose frontiersin.orgvhio.netnih.govmdpi.comnih.gov. These models maintain key characteristics of the original patient tissue, including heterogeneity and aspects of the tumor microenvironment, which are often lost in traditional cell line models frontiersin.orgmdpi.com. Developing and utilizing PDX and organoid models derived from various tumor types, particularly brain cancers and those resistant to other taxanes, as well as models for tauopathies, will be essential for evaluating TPI-287's activity and identifying responsive patient populations vhio.netnih.govnih.gov. Humanized PDX models that incorporate components of the human immune system are also valuable for assessing the interplay between TPI-287 and the immune microenvironment frontiersin.org.

Exploring Novel Combinatorial Research Strategies (e.g., Radiosensitization potential)

Investigating TPI-287 in combination with other therapeutic modalities is a promising direction to enhance its efficacy and overcome resistance. Its potential as a radiosensitizer, particularly in the context of brain metastases and glioblastoma, is an active area of research clinicaltrials.govasco.org. Given its ability to cross the BBB, combining TPI-287 with radiation therapy could potentially improve local control of brain lesions clinicaltrials.gov. Research into combinations with other chemotherapeutic agents, targeted therapies, and immunotherapies is also warranted to identify synergistic interactions and improve patient outcomes researchgate.netox.ac.uknih.govnih.gov. Preclinical studies have shown synergistic effects with agents like the Aurora-kinase A (AURKA) inhibitor alisertib (B1683940) in glioblastoma models nih.gov.

Deeper Characterization of Resistance Mechanisms to TPI-287 and Counter-Strategies

Understanding the mechanisms by which cancer cells develop resistance to TPI-287 is critical for developing strategies to overcome it. While TPI-287 was designed to circumvent MDR1 P-gp mediated efflux, other resistance mechanisms may exist researchgate.netaacrjournals.org. Future research should focus on identifying these mechanisms, which could involve alterations in tubulin structure or expression, activation of alternative survival pathways, or changes in the tumor microenvironment researchgate.net. Characterizing these mechanisms at the molecular level will facilitate the development of counter-strategies, such as identifying combination therapies that can resensitize resistant cells or developing new derivatives of TPI-287 that are not affected by these mechanisms researchgate.net.

Integration of Omics Data for Predictive Biomarker Research

Methodological Advancements in TPI-287 Compound Synthesis and SAR Analysis

Continued research into the synthesis of TPI-287 and structure-activity relationship (SAR) analysis is important for potentially developing improved analogs with enhanced efficacy, reduced toxicity, or altered pharmacokinetic properties nih.govresearchgate.netd-nb.info. SAR studies can help identify specific structural features of TPI-287 that are critical for its interaction with tubulin and its ability to bypass efflux pumps researchgate.net. Methodological advancements in synthetic chemistry can lead to more efficient and cost-effective production of TPI-287 and its derivatives nih.gov. This research direction aims to optimize the compound's properties based on a deeper understanding of its molecular interactions and behavior in biological systems.

Q & A

Q. What are the key intermediates in TPI-287 synthesis, and how do they influence reaction efficiency?

TPI-287 synthesis involves intermediates A, B, and C, derived from 10-deacetylbaccatin III (10-DAB). Intermediate A is synthesized via oxidation of a protected 10-DAB derivative, while Intermediate B is produced through selective reduction of Intermediate A. Intermediate C is formed by coupling Intermediate B with a specific side-chain compound (e.g., structure VII) under acidic conditions. These intermediates are critical for controlling stereochemistry and minimizing side reactions. Challenges include low yields during purification and scalability limitations due to sensitive reaction conditions (e.g., temperature-sensitive steps at -20°C) .

Q. How does TPI-287’s mechanism of action differ from earlier taxanes like paclitaxel?

TPI-287 stabilizes microtubules by binding to β-tubulin, similar to other taxanes, but its structural modifications enhance blood-brain barrier (BBB) permeability. Unlike paclitaxel, which is excluded from the CNS, TPI-287 achieves brain-to-plasma ratios >14 in murine models, enabling efficacy against CNS malignancies and neurodegenerative pathologies. Preclinical studies show it retains activity against paclitaxel-resistant cell lines, likely due to reduced susceptibility to P-glycoprotein efflux .

Q. What preclinical models validate TPI-287’s efficacy in brain metastasis?

In a 231-BR triple-negative breast cancer brain metastasis model, TPI-287 (18 mg/kg administered on days 3, 7, and 11 post-inoculation) reduced brain metastatic colonization by 55% (p=0.028) and tumor proliferation by 16% (p=0.008). Delayed administration (days 18, 22, 26) diminished efficacy, highlighting the importance of early intervention .

Advanced Research Questions

Q. What methodological strategies address low yields in TPI-287 intermediate synthesis?

- Catalyst optimization : Use of CSA (camphorsulfonic acid) or TFA (trifluoroacetic acid) improves coupling efficiency in Intermediate C synthesis .

- Solvent selection : Dichloromethane at controlled temperatures (-20°C) minimizes side reactions during oxidation steps .

- Purification protocols : Gradient chromatography with silica gel enhances purity (>98% by HPLC), critical for downstream reactions .

Q. How do contradictory biomarker results in TPI-287 clinical trials inform trial design?

In Alzheimer’s disease (AD) trials, TPI-287 showed a marginal reduction in MMSE decline compared to placebo, whereas in 4-repeat tauopathies (4RT; e.g., PSP/CBS), MMSE scores worsened. CSF YKL-40 levels decreased in 4RT (-8.4 ng/mL vs. placebo +10.4 ng/mL; p=0.048) but increased in AD. These discrepancies suggest disease-specific pharmacodynamics, necessitating stratified trial designs and biomarker validation .

Q. What experimental parameters optimize TPI-287’s BBB penetration in animal models?

- Dose scheduling : Higher doses (20 mg/m²) in 4RT trials achieved better CNS tolerability than AD cohorts .

- Administration timing : Early dosing (within 11 days post-inoculation) is critical for reducing brain metastasis .

- Species-specific PK : Rats exhibit higher brain-to-plasma ratios (up to 63.8) than mice (14.1), requiring species-adjusted dosing .

Q. How can researchers mitigate hypersensitivity reactions observed in TPI-287 trials?

Anaphylactoid reactions occurred in 15% of AD patients at 20 mg/m², leading to trial termination. Mitigation strategies include:

- Premedication with antihistamines or corticosteroids.

- Dose escalation protocols (starting at 2.0 mg/m²) to identify tolerability thresholds .

Data Contradiction Analysis

Q. Why does TPI-287 show divergent efficacy in cancer vs. neurodegenerative models?

Methodological Recommendations

- Synthesis : Prioritize intermediates with orthogonal protecting groups to streamline deprotection .

- Preclinical testing : Use orthotopic xenograft models for brain metastasis studies .

- Clinical design : Implement basket trials to evaluate cross-disease efficacy while monitoring CSF biomarkers (e.g., YKL-40) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.